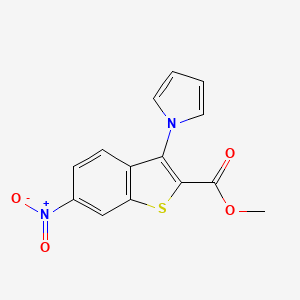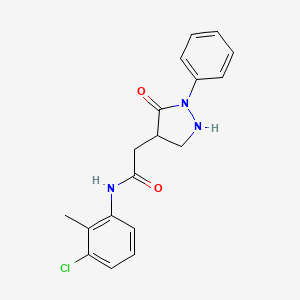
methyl 6-nitro-3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-nitro-3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxylate is a heterocyclic compound that contains a benzothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-nitro-3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxylate typically involves the nitration of a benzothiophene derivative followed by esterification. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The esterification step involves the reaction of the nitro-substituted benzothiophene with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for nitration and esterification processes to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-nitro-3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Oxidation: Potassium permanganate in aqueous or organic solvents.
Major Products
Reduction: Methyl 6-amino-3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxylate.
Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the pyrrole ring.
Scientific Research Applications
Methyl 6-nitro-3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of methyl 6-nitro-3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-nitro-3-(1H-pyrrol-1-yl)-2H-chromen-2-one: Another heterocyclic compound with a similar structure but different core.
Methyl 6-nitro-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylate: Similar structure with a benzofuran core instead of benzothiophene.
Uniqueness
Methyl 6-nitro-3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxylate is unique due to its benzothiophene core, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H10N2O4S |
|---|---|
Molecular Weight |
302.31 g/mol |
IUPAC Name |
methyl 6-nitro-3-pyrrol-1-yl-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C14H10N2O4S/c1-20-14(17)13-12(15-6-2-3-7-15)10-5-4-9(16(18)19)8-11(10)21-13/h2-8H,1H3 |
InChI Key |
MKLYDAQFEDYPLD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=C(C=C2)[N+](=O)[O-])N3C=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(3,5-dichlorophenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B11046585.png)
![5-[(3-methylphenyl)amino]-3-[(4-methylphenyl)sulfanyl]-2-phenyl-1H-naphtho[2,3-g]indole-6,11-dione](/img/structure/B11046596.png)
![4-Amino-1-(4-chlorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11046611.png)
![1-[(2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B11046623.png)
![1-[3-(Diethylamino)prop-1-yn-1-yl]cyclopentanol](/img/structure/B11046629.png)
![3-hydroxy-1-{3-[(2-hydroxyethyl)amino]propyl}-5-(3-nitrophenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11046632.png)

![9-(2,3,4,5-tetramethoxyphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B11046641.png)
![1-(4-fluorophenyl)-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione 2-oxide](/img/structure/B11046646.png)
![3-(Thiophen-3-yl)-6-(2,3,4-trifluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11046662.png)
![(4Z)-1-Phenyl-1H-naphtho[2,3-D][1,2,3]triazole-4,9-dione 4-(O-acetyloxime)](/img/structure/B11046667.png)



